potassium trifluoro(2-methyl-2H-indazol-6-yl)boranuide
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Overview
Description
Potassium trifluoro(2-methyl-2H-indazol-6-yl)boranuide is a chemical compound with the molecular formula C8H7BF3N2K It is a potassium salt of a trifluoroborate derivative, featuring an indazole ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-methyl-2H-indazol-6-yl)boranuide typically involves the reaction of 2-methyl-2H-indazole with a boron trifluoride source in the presence of a potassium base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction. The general reaction scheme is as follows:
Starting Materials: 2-methyl-2H-indazole, boron trifluoride etherate, potassium tert-butoxide.
Reaction Conditions: Anhydrous tetrahydrofuran (THF) as solvent, nitrogen atmosphere, room temperature.
Procedure: The 2-methyl-2H-indazole is dissolved in THF, followed by the addition of boron trifluoride etherate. Potassium tert-butoxide is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-methyl-2H-indazol-6-yl)boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Various reduced boron-containing compounds.
Substitution: Coupled products with different organic groups.
Scientific Research Applications
Potassium trifluoro(2-methyl-2H-indazol-6-yl)boranuide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium trifluoro(2-methyl-2H-indazol-6-yl)boranuide involves its interaction with molecular targets through its trifluoroborate group. The compound can participate in various chemical reactions, forming stable complexes with transition metals and other reactive species. These interactions can modulate biological pathways and chemical processes, making it a valuable tool in research and development.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(2-methyl-2H-indazol-3-yl)boranuide
- Potassium trifluoro(2-phenyl-2H-indazol-6-yl)boranuide
- Potassium trifluoro(2-methyl-1H-indazol-6-yl)boranuide
Uniqueness
Potassium trifluoro(2-methyl-2H-indazol-6-yl)boranuide is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in scientific research and industrial processes.
Properties
IUPAC Name |
potassium;trifluoro-(2-methylindazol-6-yl)boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3N2.K/c1-14-5-6-2-3-7(9(10,11)12)4-8(6)13-14;/h2-5H,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTZWEKEIVXGDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=NN(C=C2C=C1)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3KN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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